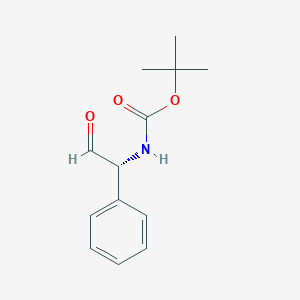

(R)-tert-Butyl (2-oxo-1-phenylethyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-tert-Butyl (2-oxo-1-phenylethyl)carbamate is an organic compound with a complex structure that includes a tert-butyl group, a phenyl group, and a carbamate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (2-oxo-1-phenylethyl)carbamate typically involves the reaction of ®-2-amino-1-phenylethanol with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl (2-oxo-1-phenylethyl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

®-tert-Butyl (2-oxo-1-phenylethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group into an amine group.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of amines and alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial and Antiparasitic Activity

Recent studies have highlighted the potential of derivatives of (R)-tert-butyl (2-oxo-1-phenylethyl)carbamate in combating infectious diseases. For example, compounds derived from similar structures have been shown to inhibit the growth of Plasmodium falciparum, the causative agent of malaria, as well as other kinetoplastid parasites such as Trypanosoma brucei and Leishmania infantum . These findings suggest that this compound could be a valuable lead compound for developing new antimalarial and antiparasitic agents.

Neuropharmacology

The compound's structural features allow it to interact with various biological targets, making it a candidate for neuropharmacological applications. Research indicates that derivatives can modulate ion channels involved in pain perception and seizure activity . This opens avenues for developing treatments for conditions like epilepsy and chronic pain.

Synthetic Organic Chemistry

Reagent in Organic Synthesis

this compound serves as a versatile reagent in organic synthesis. It is often used as a protecting group for amines, allowing selective reactions at other functional groups without interference from the amine's reactivity . This property is crucial in multi-step synthetic pathways where maintaining the integrity of certain functional groups is necessary.

Building Block for Complex Molecules

The compound can act as a building block for synthesizing more complex structures, including peptides and other biologically relevant molecules. Its chirality is particularly valuable in creating enantiomerically pure compounds, which are essential in pharmaceutical applications .

Table 1: Applications and Findings Related to this compound

Wirkmechanismus

The mechanism of action of ®-tert-Butyl (2-oxo-1-phenylethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phenyl group may also contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- ®-Benzyl (2-oxo-1-phenylethyl)carbamate

- ®-Ethyl (2-oxo-1-phenylethyl)carbamate

Uniqueness

®-tert-Butyl (2-oxo-1-phenylethyl)carbamate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it distinct from other similar compounds that may have different alkyl groups.

Biologische Aktivität

(R)-tert-Butyl (2-oxo-1-phenylethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities and applications as an intermediate in drug synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural characteristics:

- Molecular Formula : C13H17N1O2

- Molecular Weight : Approximately 235.28 g/mol

- Chirality : The compound exhibits chirality, which can influence its biological interactions and pharmacological properties.

The compound features a tert-butyl group linked to a carbamate moiety, which is further connected to a 2-oxo-1-phenylethyl group. This unique structure may enhance its reactivity and interaction with biological targets.

The mechanism of action for this compound involves:

- Covalent Bond Formation : The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modification of their activity.

- Binding Affinity : The phenyl group may enhance the compound's binding affinity to various biological targets, including enzymes and receptors involved in metabolic pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| (S)-tert-butyl 2-oxo-1-phenylethylcarbamate | C13H17N1O2 | Enantiomer with potential different biological activity |

| tert-butyl (2-(methoxy(methyl)amino)-2-oxo-1 phenylethyl)carbamate | C14H21N1O3 | Contains additional methoxy group; potential for varied reactivity |

| tert-butyl (2-(benzylamino)-2-oxo-1 phenylethyl)carbamate | C16H21N1O2 | Benzyl substitution may enhance biological interactions |

This table highlights the structural diversity within this chemical class and underscores the potential applications of this compound based on its unique stereochemistry.

Case Studies and Research Findings

Several studies have explored the pharmacokinetics and bioactivity of similar carbamate derivatives. For example:

Study on Prodrugs

A study on amino acid carbamates as prodrugs demonstrated that derivatives could shield active compounds from first-pass metabolism, enhancing their systemic delivery . Although not directly involving this compound, the findings suggest that carbamate linkages can significantly affect bioavailability and therapeutic efficacy.

Pharmacokinetic Studies

Pharmacokinetic studies on related compounds indicated that certain derivatives maintained effective concentrations in the bloodstream for extended periods post-administration, suggesting favorable absorption and metabolic profiles . Such characteristics are critical for developing effective therapeutic agents.

Eigenschaften

IUPAC Name |

tert-butyl N-[(1R)-2-oxo-1-phenylethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h4-9,11H,1-3H3,(H,14,16)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVGKAAGTGDOGA-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.